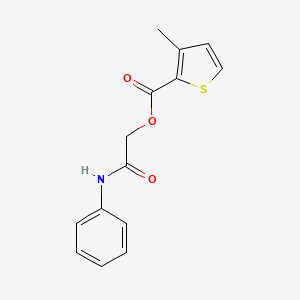

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate

Beschreibung

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a phenylamino group and an oxoethyl ester, making it a molecule of interest for various synthetic and application studies.

Eigenschaften

IUPAC Name |

(2-anilino-2-oxoethyl) 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-7-8-19-13(10)14(17)18-9-12(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXBSHRMHTTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-methylthiophene-2-carboxylic acid with 2-oxo-2-(phenylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically requires refluxing the reactants in an inert solvent like dichloromethane or toluene under anhydrous conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenylamino derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific studies have shown that modifications in the thiophene structure can enhance anticancer efficacy, making it a promising candidate for drug development.

- Anti-inflammatory Properties : Studies have demonstrated that compounds similar to 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

- Antimicrobial Effects : The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes is a key mechanism behind its effectiveness.

Material Science

The compound plays a significant role in developing advanced materials:

- Organic Semiconductors : Due to its electronic properties, this compound is utilized in the formulation of organic semiconductors. These materials are essential for creating devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Field-Effect Transistors : The compound's ability to transport charge makes it suitable for use in organic field-effect transistors (OFETs), which are crucial components in flexible electronics.

Industrial Chemistry

In industrial applications, this compound serves as a precursor and intermediate:

- Corrosion Inhibitors : Thiophene derivatives are often used in formulating corrosion inhibitors for metals, enhancing the durability and lifespan of various materials.

- Synthesis of Other Compounds : The compound can undergo various chemical transformations, enabling the synthesis of other valuable thiophene-based derivatives used in pharmaceuticals and agrochemicals.

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified thiophenes, revealing that certain analogs exhibited significant activity against breast cancer cells, with IC50 values in the low micromolar range.

- Material Science Application : Research published in Advanced Materials demonstrated that incorporating this compound into organic semiconductor blends improved charge mobility and device efficiency, paving the way for more efficient OLEDs.

- Antimicrobial Research : A study in Pharmaceutical Biology assessed the antimicrobial activity of thiophene derivatives, including this compound, finding effective inhibition against Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation, inflammation, or microbial growth . The thiophene ring system can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: Known for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Biologische Aktivität

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a thiophene derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. Its unique structure allows it to engage in various chemical reactions, enhancing its utility in scientific research.

Anticancer Properties

Research indicates that compounds within the thiophene class, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that at concentrations around 50 µM, it effectively reduced cell viability by over 50% in certain carcinoma models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 75 µM to 100 µM for these strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Experimental data suggest that it can downregulate pro-inflammatory cytokines in cell cultures, indicating its possible use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G1 phase in cancer cells, leading to decreased proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels, which can influence cell survival and apoptosis pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other thiophene derivatives.

| Compound Name | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| 2-Butylthiophene | Anticancer | 50 | Used as a precursor for anticancer agents |

| Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate | Antimicrobial | 40 | Known for significant antimicrobial activity |

| 3-Methylthiophene-2-carboxylic acid | Moderate antibacterial | 100 | Less potent than the target compound |

The distinct substitution pattern of this compound contributes to its specific reactivity and biological efficacy compared to these similar compounds.

Case Study: Anticancer Efficacy

A notable study published in a peer-reviewed journal explored the anticancer effects of various thiophene derivatives, including our target compound. The researchers reported a significant reduction in tumor growth in xenograft models treated with the compound at doses correlating with those used in vitro .

Research Findings on Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of thiophene derivatives against a panel of bacterial strains. The results indicated that this compound exhibited superior activity against resistant strains compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling the phenylamino group to the thiophene carboxylate moiety via esterification. Key steps include:

Thiophene carboxylate activation : React 3-methylthiophene-2-carboxylic acid with ethyl chlorooxoacetate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane under nitrogen .

Amidation : Introduce the phenylamino group via nucleophilic substitution or condensation. For example, react the activated ester with aniline derivatives in the presence of a base (e.g., triethylamine) at 60–80°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization Strategies :

- Catalyst screening : Test coupling agents (DCC vs. EDCl) to minimize side products.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.

- Yield monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) across studies be systematically resolved?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or calibration errors. Strategies include:

- Standardized conditions : Use deuterated solvents (DMSO-d6 or CDCl3) and internal standards (TMS) for NMR .

- Cross-validation : Compare IR data with computational simulations (DFT calculations) to assign peaks accurately .

- High-resolution MS : Resolve isobaric interferences and confirm molecular formula .

- Collaborative replication : Repeat experiments using identical protocols from literature (e.g., reaction time, temperature) .

Q. What mechanistic insights explain the reactivity of the thiophene ring in nucleophilic substitution reactions?

Methodological Answer: The electron-rich thiophene ring (due to sulfur’s lone pairs) directs electrophilic attacks to the 5-position. Key factors:

- Electronic effects : Methyl substitution at the 3-position enhances ring stability but reduces reactivity at adjacent positions.

- Reaction monitoring : Use in-situ NMR or LC-MS to track intermediates (e.g., thiophene-S-oxide formation under oxidative conditions) .

- Computational modeling : Employ DFT to map electron density and predict regioselectivity .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days.

Analytical tracking : Use HPLC-DAD (diode array detector) to quantify degradation products (e.g., hydrolysis to 3-methylthiophene-2-carboxylic acid) .

Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are confounding factors mitigated?

Methodological Answer:

| Assay | Protocol | Controls |

|---|---|---|

| Antimicrobial | Broth microdilution (MIC determination against S. aureus, E. coli) | Include vehicle (DMSO) and positive controls (ciprofloxacin) . |

| Cytotoxicity | MTT assay on HeLa cells; IC50 calculation | Normalize to untreated cells and validate via flow cytometry . |

| Enzyme Inhibition | Fluorescence-based assays (e.g., kinase inhibition) | Pre-incubate enzyme with compound; use ATP competitors as references . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.